(-)-Ethotoin

描述

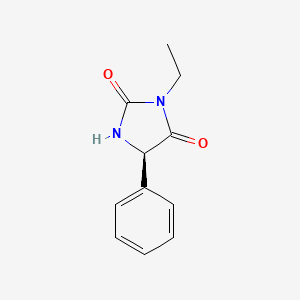

Structure

3D Structure

属性

CAS 编号 |

41807-37-8 |

|---|---|

分子式 |

C11H12N2O2 |

分子量 |

204.22 g/mol |

IUPAC 名称 |

(5R)-3-ethyl-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m1/s1 |

InChI 键 |

SZQIFWWUIBRPBZ-SECBINFHSA-N |

SMILES |

CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |

手性 SMILES |

CCN1C(=O)[C@H](NC1=O)C2=CC=CC=C2 |

规范 SMILES |

CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |

其他CAS编号 |

41807-37-8 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (-)-Ethotoin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethotoin (B1671623), an anticonvulsant hydantoin (B18101) derivative, has been utilized in the management of epilepsy. Marketed as a racemic mixture, its therapeutic effects are attributed to its interaction with neuronal ion channels. This technical guide provides a detailed examination of the chemical structure and physicochemical properties of the specific enantiomer, (-)-Ethotoin, where available, and contextualizes this information within the broader understanding of racemic ethotoin. It further outlines the general mechanism of action and provides illustrative experimental workflows and pathways relevant to its pharmacological investigation.

Chemical Structure and Identification

This compound is the (R)-enantiomer of 3-Ethyl-5-phenylimidazolidine-2,4-dione. Its chemical identity is established through various spectroscopic and analytical techniques.

| Identifier | Value |

| IUPAC Name | (5R)-3-Ethyl-5-phenylimidazolidine-2,4-dione |

| Synonyms | (-)-(R)-Ethotoin |

| CAS Number | 86-35-1 (for racemic mixture) |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| SMILES | CCN1C(=O)N--INVALID-LINK--c2ccccc2 |

| InChI | InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m1/s1 |

Physicochemical Properties

Quantitative data for the specific this compound enantiomer is not extensively available in public literature; therefore, the following table primarily lists properties for the racemic mixture. Research has indicated only minor pharmacokinetic differences between the enantiomers.[1]

| Property | Value (Racemic Ethotoin) | Experimental Protocol Outline |

| Melting Point | 94 °C[2] | A sample is heated in a capillary tube, and the temperature range over which it melts is observed and recorded. |

| Solubility | Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, and dilute aqueous solutions of alkali hydroxides.[2][3] | A saturated solution of the compound is prepared in the solvent of interest at a specific temperature. The concentration of the dissolved compound is then determined analytically, often by UV-Vis spectrophotometry or HPLC. |

| LogP (Octanol-Water Partition Coefficient) | 1.2994[4] | The compound is partitioned between n-octanol and water. The concentrations in each phase are measured after equilibration, and the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase is calculated. |

Pharmacological Properties and Mechanism of Action

The anticonvulsant activity of ethotoin is believed to be similar to that of phenytoin, primarily involving the modulation of voltage-gated ion channels to stabilize neuronal membranes.[5][6]

Primary Mechanism of Action: The principal mechanism is the blockade of voltage-gated sodium channels.[7] By binding to these channels, ethotoin stabilizes them in the inactivated state, which reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity. This action is both voltage- and use-dependent.

Secondary Mechanism of Action: Ethotoin also appears to modulate the function of voltage-gated calcium channels.[5] By inhibiting calcium influx, it can further reduce neuronal excitability and neurotransmitter release.

The following diagram illustrates the proposed mechanism of action at a neuronal synapse.

Caption: Proposed mechanism of action of this compound at the synapse.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are generalized protocols for key analytical and pharmacological assays relevant to this class of compounds.

Chiral HPLC Separation of Ethotoin Enantiomers

Objective: To separate and quantify the (-)-(R)- and (+)-(S)-enantiomers of ethotoin.

Methodology Outline: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP) is used. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly employed for this type of separation.

-

Column: Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be used.

-

Flow Rate: Typically around 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where ethotoin has significant absorbance.

-

Sample Preparation: A standard solution of racemic ethotoin is prepared in the mobile phase and filtered before injection.

-

Data Analysis: The retention times for the two enantiomer peaks are recorded, and the resolution between them is calculated. Quantification is performed by integrating the peak areas.

Patch-Clamp Electrophysiology for Sodium Channel Blockade

Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium channels.

Methodology Outline: The whole-cell patch-clamp technique is used on cells expressing the sodium channel of interest (e.g., Nav1.2 in HEK293 cells).

-

Cell Culture: Cells are cultured to an appropriate confluency for electrophysiological recording.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2.

-

-

Recording Procedure:

-

A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal (gigaohm seal) with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is held at a holding potential (e.g., -100 mV).

-

-

Voltage Protocol:

-

A depolarizing test pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current.

-

To assess use-dependency, a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied.

-

-

Drug Application: this compound is perfused into the recording chamber at various concentrations.

-

Data Analysis: The peak sodium current amplitude is measured before and after drug application. The percentage of block is calculated, and concentration-response curves are generated to determine the IC₅₀ value. The effect on the voltage-dependence of activation and inactivation, as well as the kinetics of channel block, are also analyzed.

Illustrative Experimental Workflow

The following diagram outlines a typical preclinical screening workflow for an anticonvulsant compound like this compound.

Caption: A generalized workflow for preclinical anticonvulsant drug screening.

Conclusion

This compound, as a component of the racemic mixture, contributes to the anticonvulsant effects observed clinically. Its primary mechanism of action is the stabilization of the inactivated state of voltage-gated sodium channels, with a potential secondary effect on calcium channels. While specific physicochemical and pharmacological data for the (-)-enantiomer are limited, the established methodologies for chiral separation and ion channel analysis provide a clear path for further investigation. A deeper understanding of the enantiomer-specific interactions with neuronal targets could inform the development of more selective and potent antiepileptic therapies.

References

- 1. Enantioselective pharmacokinetics of ethotoin in humans following single oral doses of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethotoin [drugfuture.com]

- 3. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Ethotoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Ethotoin - Wikipedia [en.wikipedia.org]

- 7. CAS 86-35-1: Ethotoin | CymitQuimica [cymitquimica.com]

Enantioselective Synthesis of (-)-Ethotoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the methodologies for the enantioselective synthesis of (-)-Ethotoin ((-)-3-ethyl-5-phenylhydantoin), an anticonvulsant drug. The synthesis of enantiomerically pure drugs is of paramount importance in the pharmaceutical industry to enhance therapeutic efficacy and minimize potential side effects associated with the undesired enantiomer. This document details various strategies for obtaining this compound, including asymmetric synthesis and chiral resolution techniques. Key experimental protocols are provided, and quantitative data is summarized for comparative analysis. Furthermore, experimental workflows are visualized using the DOT language to provide clear and logical representations of the synthetic processes.

Introduction

Ethotoin, 3-ethyl-5-phenylhydantoin, is a chiral hydantoin (B18101) derivative used in the treatment of epilepsy. The pharmacological activity of many chiral drugs resides in one of the enantiomers, while the other may be less active, inactive, or even contribute to adverse effects. Therefore, the development of efficient and scalable methods for the synthesis of single-enantiomer drugs is a critical aspect of pharmaceutical research and development. This guide focuses on the enantioselective synthesis of this compound, the eutomer responsible for the therapeutic effect.

Several strategies can be employed to obtain enantiomerically pure compounds, broadly categorized as asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to create the desired stereocenter selectively from a prochiral substrate using a chiral catalyst, reagent, or auxiliary. Chiral resolution, on the other hand, involves the separation of a racemic mixture of the target compound. This guide will explore both avenues for the synthesis of this compound.

Asymmetric Synthesis Strategies

Direct asymmetric synthesis offers an elegant and often more efficient route to a single enantiomer compared to resolution methods, as it avoids the loss of 50% of the material. While specific examples for this compound are not extensively reported, general methods for the asymmetric synthesis of chiral hydantoins can be adapted.

Asymmetric Hydrogenation of Prochiral Hydantoins

One potential strategy involves the asymmetric hydrogenation of a prochiral 5-methylene-3-ethylhydantoin precursor. This approach utilizes a chiral transition metal catalyst to selectively add hydrogen across the double bond, establishing the desired stereocenter at the C5 position.

General Reaction Scheme:

Caption: Asymmetric hydrogenation of a prochiral hydantoin.

Experimental Protocol (General): A solution of the 5-methylene-3-ethyl-5-phenylhydantoin substrate in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is placed in a high-pressure reactor. A chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos), is added. The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a specific temperature until completion. The enantiomeric excess (ee%) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Chiral Auxiliary-Mediated Synthesis

Another powerful method for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Experimental Workflow:

Caption: Chiral auxiliary-mediated synthesis workflow.

Experimental Protocol (Conceptual): An achiral precursor, such as a phenylacetic acid derivative, is coupled to a chiral auxiliary (e.g., an Evans oxazolidinone or a Oppolzer's sultam). The resulting adduct is then subjected to a diastereoselective reaction, for instance, an alkylation to introduce the ethyl group at the nitrogen atom. The stereochemistry of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Finally, the chiral auxiliary is cleaved under mild conditions to yield the desired this compound.

Chiral Resolution Strategies

Diastereomeric Salt Crystallization

This classical resolution technique relies on the reaction of the racemic compound with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.

Experimental Workflow:

Caption: Diastereomeric salt crystallization workflow.

Experimental Protocol (Hypothetical): A solution of racemic Ethotoin in a suitable solvent (e.g., ethanol) is treated with a stoichiometric amount of a chiral resolving agent, such as (-)-ephedrine. The mixture is heated to ensure complete dissolution and then slowly cooled to induce crystallization. The less soluble diastereomeric salt, in this case, the salt of this compound and (-)-ephedrine, will precipitate out. The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity. The purified diastereomeric salt is then treated with an acid to liberate the free this compound, which is subsequently isolated and purified.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is often performed under mild conditions and can provide high enantiomeric excess.

Experimental Workflow:

Caption: Enzymatic kinetic resolution workflow.

Experimental Protocol (Conceptual): Racemic Ethotoin is dissolved in a suitable buffer or organic solvent. An enzyme, such as a lipase (B570770) (e.g., from Candida antarctica), is added to the mixture. The enzyme selectively hydrolyzes one enantiomer (e.g., the (+)-enantiomer) to its corresponding ring-opened product. The reaction is monitored until approximately 50% conversion is reached. At this point, the reaction is stopped, and the unreacted this compound is separated from the hydrolyzed product by extraction or chromatography.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

For smaller scale preparations or for obtaining highly pure enantiomers, preparative chiral HPLC is a powerful technique. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Workflow:

Caption: Preparative chiral HPLC workflow.

Experimental Protocol (General): A solution of racemic Ethotoin is repeatedly injected onto a preparative chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD or Chiralpak® AD). The mobile phase, typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the two enantiomers. The fractions corresponding to the this compound peak are collected, and the solvent is removed to yield the enantiomerically pure product.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the different enantioselective synthesis and resolution methods for this compound. Actual results will vary depending on the specific experimental conditions.

| Method | Substrate/Starting Material | Key Reagent/Catalyst | Yield (%) | Enantiomeric Excess (ee%) |

| Asymmetric Hydrogenation | 5-Methylene-3-ethyl-5-phenylhydantoin | Rh-(R,R)-Me-DuPhos | >90 | >95 |

| Chiral Auxiliary-Mediated Synthesis | Phenylacetic acid derivative | Evans Auxiliary | 60-80 | >98 |

| Diastereomeric Salt Crystallization | Racemic Ethotoin | (-)-Ephedrine | <50 (per enantiomer) | >99 (after recrystallization) |

| Enzymatic Kinetic Resolution | Racemic Ethotoin | Lipase from Candida antarctica | <50 (per enantiomer) | >99 |

| Preparative Chiral HPLC | Racemic Ethotoin | Chiral Stationary Phase | >95 (of loaded enantiomer) | >99.5 |

Conclusion

The enantioselective synthesis of this compound can be achieved through various strategic approaches. Direct asymmetric synthesis, particularly through catalytic asymmetric hydrogenation, offers a potentially high-yielding and atom-economical route. Chiral resolution methods, including diastereomeric salt crystallization and enzymatic kinetic resolution, provide viable alternatives for obtaining the desired enantiomer from a racemic mixture. For high-purity requirements and smaller-scale preparations, preparative chiral HPLC is an excellent option. The choice of the optimal method will depend on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity. Further research and process optimization are crucial for the development of a commercially viable and sustainable synthesis of this compound for pharmaceutical applications.

(-)-Ethotoin's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ethotoin, an anticonvulsant of the hydantoin (B18101) class, is understood to exert its therapeutic effects primarily through the modulation of voltage-gated sodium channels (Nav). This technical guide synthesizes the current understanding of the mechanism of action of hydantoin compounds on these channels, with a specific focus on the anticipated actions of the this compound enantiomer. While direct quantitative data for this compound is limited in publicly available literature, this document extrapolates from extensive research on the closely related and well-studied hydantoin, phenytoin (B1677684). It details the state-dependent binding of these compounds to sodium channels, their effects on channel gating kinetics, and the established experimental protocols for elucidating these interactions.

Core Mechanism of Action: State-Dependent Block of Voltage-Gated Sodium Channels

The primary mechanism of action for hydantoin anticonvulsants, including Ethotoin, is the stabilization of the inactivated state of voltage-gated sodium channels.[1] This action is both voltage- and frequency-dependent, allowing for a targeted reduction of hyperexcitability in neurons without significantly affecting normal neuronal firing.[2]

The interaction can be summarized as follows:

-

Resting State: In their resting state, sodium channels have a low affinity for hydantoin compounds.

-

Activated (Open) State: Upon membrane depolarization, the channels open, allowing sodium influx. The affinity for hydantoins in this state is higher than the resting state.

-

Inactivated State: Following activation, the channels enter a non-conductive, inactivated state. Hydantoins exhibit their highest affinity for this conformation.[3] By binding to the inactivated state, this compound is presumed to prolong this state, making the channel unavailable to open in response to subsequent depolarizations. This effectively reduces the number of functional channels available for action potential propagation, particularly during high-frequency firing characteristic of seizure activity.

This state-dependent binding model is crucial for the therapeutic window of these drugs, as it allows for selective targeting of rapidly firing neurons involved in seizure activity while sparing neurons firing at a normal physiological rate.

Signaling Pathway

The interaction of this compound with the voltage-gated sodium channel is a direct modulation of the channel protein itself, rather than an initiation of a complex intracellular signaling cascade. The binding event directly alters the conformational state of the channel.

Figure 1. State-dependent binding of this compound to voltage-gated sodium channels.

Quantitative Analysis of Hydantoin-Sodium Channel Interactions

| Parameter | Drug | Channel Subtype | Value | Experimental Method |

| Binding Affinity (IC50) | Phenytoin | Rat brain synaptosomes | ~39 µM | [3H]BTX-B Displacement Assay |

| Phenytoin | Human Nav1.2 | ~13 µM | Whole-cell Patch Clamp | |

| Effect on Gating | Phenytoin | Rat hippocampal neurons | Hyperpolarizing shift in steady-state inactivation | Whole-cell Patch Clamp |

| Phenytoin | Human Nav1.2 | No significant effect on activation | Whole-cell Patch Clamp | |

| Phenytoin | Human Nav1.2 | Slows recovery from inactivation | Whole-cell Patch Clamp |

Note: The table above presents data for phenytoin as a proxy. Specific values for this compound would require dedicated experimental investigation. It is also important to note that stereoselectivity can play a significant role in drug-receptor interactions, and the R- and S-enantiomers of Ethotoin may exhibit different affinities and kinetic effects.[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of hydantoin anticonvulsants with voltage-gated sodium channels.

Whole-Cell Voltage Clamp Electrophysiology

This is the gold-standard technique for studying the effects of a compound on the gating kinetics of ion channels in real-time.[7][8]

Objective: To measure the effects of this compound on the activation, inactivation, and recovery from inactivation of voltage-gated sodium currents.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing a specific human sodium channel isoform (e.g., Nav1.2) are cultured under standard conditions.[9]

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Recording:

-

A cell is selected, and the micropipette is used to form a giga-ohm seal with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -100 mV.

-

A series of voltage protocols are applied to elicit sodium currents and assess the effects of this compound, which is perfused into the external solution at various concentrations.

-

Activation (Conductance-Voltage Relationship): From the holding potential, the membrane is depolarized to a range of test potentials (e.g., -80 mV to +60 mV in 5 mV increments).

-

Steady-State Inactivation: A series of conditioning pre-pulses of varying voltages (e.g., -120 mV to -10 mV for 500 ms) are applied, followed by a test pulse to a constant voltage (e.g., 0 mV) to determine the fraction of available channels.[10]

-

Recovery from Inactivation: A two-pulse protocol is used. A conditioning pulse inactivates the channels, followed by a variable recovery period at the holding potential before a second test pulse is applied.

-

-

Figure 2. Workflow for whole-cell voltage clamp analysis of this compound.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity of a compound for its receptor.[11][12]

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for the sodium channel.

Methodology:

-

Membrane Preparation: Synaptosomes or cell membranes from cells expressing the sodium channel of interest are prepared by homogenization and centrifugation.[13]

-

Radioligand: A radiolabeled ligand that binds to a specific site on the sodium channel is used. For hydantoins, [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B) is commonly employed, as it binds to a site that is allosterically modulated by anticonvulsants.[14]

-

Assay:

-

A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound) are incubated with the membrane preparation.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters (representing the bound radioligand) is quantified using liquid scintillation counting.

-

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Figure 3. Workflow for radioligand binding assay.

Conclusion

This compound, as a hydantoin anticonvulsant, is presumed to act primarily by modulating voltage-gated sodium channels. The core of its mechanism is a state-dependent blockade, with preferential binding to and stabilization of the inactivated state of the channel. This leads to a reduction in neuronal hyperexcitability. While specific quantitative data for the this compound enantiomer is not widely available, the well-established methodologies of whole-cell voltage clamp electrophysiology and radioligand binding assays provide a clear path for its detailed characterization. Future research focusing on the stereoselective effects of Ethotoin enantiomers on specific sodium channel isoforms, particularly Nav1.1, Nav1.2, and Nav1.6, which are prominent in the central nervous system, will be crucial for a complete understanding of its pharmacological profile. Such studies would provide the necessary data to populate a comprehensive quantitative profile for this compound and further elucidate its precise role in the management of epilepsy.

References

- 1. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study | PLOS Computational Biology [journals.plos.org]

- 3. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective inhibition of neuronal sodium channels by local anesthetics. Evidence for two sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective interaction of tocainide and its chiral analogs with the sodium channels in human myoballs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 8. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular and behavioral effects of altered NaV1.2 sodium channel ion permeability in Scn2aK1422E mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Site of anticonvulsant action on sodium channels: autoradiographic and electrophysiological studies in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (-)-Ethotoin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethotoin (B1671623), a hydantoin-class anticonvulsant, has been utilized in the management of epilepsy. As a chiral molecule, it exists as two enantiomers: (+)-(S)-Ethotoin and (-)-(R)-Ethotoin. This technical guide provides a comprehensive overview of the pharmacological profile of the levorotatory enantiomer, (-)-Ethotoin. While research specifically isolating the pharmacodynamics of this compound is limited, this document synthesizes the available data on its pharmacokinetics and the general mechanism of action attributed to the racemic mixture, with a focus on differentiating the properties of the enantiomers where possible. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting both the current understanding and the existing knowledge gaps in the stereoselective pharmacology of ethotoin.

Introduction

Ethotoin, chemically known as 3-ethyl-5-phenylhydantoin, is an antiepileptic drug structurally related to phenytoin.[1] It is indicated for the control of tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[2] The presence of a stereocenter at the C-5 position of the hydantoin (B18101) ring results in two enantiomers. While the commercially available drug has historically been a racemic mixture, understanding the distinct pharmacological properties of each enantiomer is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This guide focuses specifically on the pharmacological profile of this compound.

Pharmacodynamics

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated in dedicated studies. However, the anticonvulsant effect of racemic ethotoin is believed to be very similar to that of phenytoin.[1][3][4] The primary mechanism is the stabilization of neuronal membranes against hyperexcitability.[3] This is achieved through the modulation of voltage-gated sodium channels.[3]

Ethotoin is thought to bind to the inactivated state of the sodium channel, prolonging its refractory period and thereby limiting the high-frequency repetitive firing of action potentials that is characteristic of seizures.[3] In addition to its effects on sodium channels, there is some evidence to suggest that ethotoin may also influence calcium ion influx across neuronal membranes.[4]

It is important to note that quantitative data on the binding affinity (e.g., IC50 or Ki values) of this compound to sodium channels is not currently available in the public domain. Furthermore, studies directly comparing the potency and efficacy of the individual enantiomers in preclinical models of epilepsy have not been identified.

Signaling Pathway

The proposed mechanism of action of ethotoin involves the direct modulation of ion channels rather than a complex signaling cascade. The following diagram illustrates the putative interaction of ethotoin with voltage-gated sodium channels.

Caption: Proposed mechanism of this compound action on voltage-gated sodium channels.

Pharmacokinetics

Limited studies have investigated the stereoselective pharmacokinetics of ethotoin in humans. The available data from a study by Hooper et al. (1992) following a single oral dose of racemic ethotoin are summarized below.

Absorption

There appears to be a minor stereoselective difference in the absorption of ethotoin enantiomers. The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) are slightly higher for the (+)-(S)-enantiomer compared to the (-)-(R)-enantiomer.[5]

Distribution

Specific data on the protein binding and tissue distribution of this compound is not available. For the racemic mixture, therapeutic plasma concentrations are suggested to be in the range of 15 to 50 µg/mL.[2]

Metabolism

Ethotoin is metabolized in the liver.[2] While the metabolic profiles of the individual enantiomers have not been fully characterized, the nearly identical elimination half-lives suggest that their metabolic pathways are likely very similar.[5]

Excretion

The primary route of excretion for ethotoin and its metabolites is via the urine.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for (-)-(R)-Ethotoin and (+)-(S)-Ethotoin after a single oral dose of 1000 mg of racemic ethotoin in healthy adult volunteers.[5]

| Parameter | (-)-(R)-Ethotoin | (+)-(S)-Ethotoin |

| Cmax (µg/mL) | Lower than (+)-(S) | Higher than (-)-(R) |

| AUC₀-∞ (µg·h/mL) | Lower than (+)-(S) | Higher than (-)-(R) |

| t½ (hours) | 12.35 ± 5.15 | 12.28 ± 5.34 |

Note: The ratio of mean AUC₀-∞ values for (+)-(S)-ethotoin to (-)-(R)-ethotoin was 0.88.[5]

Experimental Protocols

Chiral Separation of Ethotoin Enantiomers by HPLC

Objective: To separate and quantify (-)-(R)-Ethotoin and (+)-(S)-Ethotoin in plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®).

-

Mobile phase solvents (e.g., n-hexane, isopropanol (B130326), ethanol).

-

Internal standard.

-

Plasma samples containing ethotoin.

-

Reagents for liquid-liquid or solid-phase extraction.

Procedure:

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

Add an internal standard to each sample.

-

Perform a liquid-liquid extraction (e.g., with diethyl ether or another suitable organic solvent) or a solid-phase extraction to isolate the drug and internal standard from plasma proteins and other interfering substances.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A chiral stationary phase column suitable for the separation of hydantoin derivatives.

-

Mobile Phase: An optimized mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be determined through method development to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where ethotoin has significant absorbance (e.g., around 220 nm).

-

Injection Volume: Typically 10-50 µL.

-

-

Data Analysis:

-

Integrate the peak areas of the (-)-(R)-Ethotoin, (+)-(S)-Ethotoin, and the internal standard.

-

Construct a calibration curve using standards of known concentrations of each enantiomer.

-

Calculate the concentration of each enantiomer in the plasma samples based on the peak area ratios relative to the internal standard and the calibration curve.

-

Caption: A generalized workflow for the chiral HPLC analysis of ethotoin enantiomers.

Toxicology

There is no available information on the stereoselective toxicity of this compound. The adverse effects reported for racemic ethotoin include nausea, vomiting, ataxia, gum hypertrophy, nystagmus, diplopia, and skin rash.[7]

Conclusion and Future Directions

The pharmacological profile of this compound remains largely uncharacterized, with a notable absence of specific pharmacodynamic data. While its pharmacokinetic properties appear to be very similar to its (+)-(S)-enantiomer, the lack of information on its anticonvulsant activity and binding affinity to sodium channels represents a significant gap in our understanding. Future research should focus on elucidating the stereoselective pharmacodynamics of ethotoin to determine if there is a therapeutic advantage to administering the pure (-)-enantiomer. Such studies would involve in vitro binding assays with cloned sodium channel subtypes and in vivo anticonvulsant models comparing the efficacy and toxicity of the individual enantiomers. A more detailed and standardized experimental protocol for the chiral separation of ethotoin would also be beneficial for future pharmacokinetic and pharmacodynamic research. This would ultimately contribute to a more complete and clinically relevant understanding of this anticonvulsant agent.

References

- 1. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. What is the mechanism of Ethotoin? [synapse.patsnap.com]

- 4. Ethotoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Enantioselective pharmacokinetics of ethotoin in humans following single oral doses of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Ethotoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

In Vitro Anticonvulsant Profile of (-)-Ethotoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the isolated (-)-Ethotoin enantiomer. This guide synthesizes available information on racemic Ethotoin and the structurally and mechanistically similar anticonvulsant, Phenytoin (B1677684), to provide a comprehensive overview of the likely in vitro anticonvulsant properties of this compound. All data presented should be interpreted within this context.

Introduction

Ethotoin, a member of the hydantoin (B18101) class of anticonvulsant agents, is utilized in the management of tonic-clonic and complex partial seizures.[1][2] Its mechanism of action is widely considered to be analogous to that of Phenytoin, primarily involving the modulation of neuronal excitability through interaction with voltage-gated ion channels.[3][4] Ethotoin is a chiral molecule, and it is plausible that its anticonvulsant activity exhibits stereoselectivity, a phenomenon observed with other centrally acting agents.[5][6] This technical guide focuses on the in vitro anticonvulsant activity of the levorotatory enantiomer, this compound, drawing heavily on data from its racemate and the extensively studied drug, Phenytoin.

The primary anticonvulsant effect of hydantoins is attributed to the stabilization of neuronal membranes against hyperexcitability.[4] This is achieved by modulating the activity of voltage-gated sodium channels, and potentially calcium channels, thereby limiting the propagation of seizure activity.[4][7] This document provides a detailed examination of these mechanisms, supported by quantitative data from in vitro studies on Phenytoin, detailed experimental protocols, and visual representations of the pertinent signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on Phenytoin, which is expected to have a similar pharmacological profile to this compound. These values provide an estimate of the potency and binding affinity at key molecular targets.

Table 1: Inhibitory Activity of Phenytoin on Voltage-Gated Sodium Channels

| Parameter | Value | Cell Type/Preparation | Reference |

| Kd (inactivated state) | ~7 µM | Rat hippocampal neurons | [8] |

| EC50 (tonic block at -70mV) | 11 µM | CHO cells expressing human Nav1.3 | [9] |

| Use-Dependent Block (20Hz) | ~70% inhibition at 50 µM | CHO cells expressing human Nav1.3 | [9] |

| Tonic Block (at -140mV) | 10 ± 2% at 40 µM | Adult rat ventricular myocytes | [10] |

| Use-Dependent Block | Significantly greater in neonatal vs. adult rat cardiac myocytes | Rat ventricular myocytes | [10] |

Table 2: Inhibitory Activity of Phenytoin on Voltage-Gated Calcium Channels

| Parameter | Value | Cell Type/Preparation | Reference |

| IC50 (K+-stimulated 45Ca uptake) | 9.6 ± 2.1 µM | PC12 pheochromocytoma cells | [11] |

| Ki ([3H]nitrendipine binding) | 31 ± 3 µM | PC12 cell membranes | [11] |

| Inhibition of Type I (low-threshold) Ca2+ currents | Concentration-dependent (3-100 µM) | N1E-115 neuroblastoma cells | [12][13] |

| Effect on Type II (high-threshold) Ca2+ currents | Insensitive (up to 100 µM) | N1E-115 neuroblastoma cells | [12][13] |

Key Signaling Pathways

The anticonvulsant activity of hydantoins like this compound is primarily mediated by their interaction with voltage-gated ion channels, leading to a reduction in neuronal hyperexcitability.

References

- 1. Ethotoin - Wikipedia [en.wikipedia.org]

- 2. Ethotoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ethotoin? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticonvulsant Potencies of the Enantiomers of the Neurosteroids Androsterone and Etiocholanolone Exceed those of the Natural Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenytoin: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An epilepsy mutation in the beta1 subunit of the voltage-gated sodium channel results in reduced channel sensitivity to phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence for developmental changes in sodium channel inactivation gating and sodium channel block by phenytoin in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of calcium channel inhibition by phenytoin: comparison with classical calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of calcium channel block by phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

(-)-Ethotoin: An In-Depth Technical Guide on Stereoisomerism and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethotoin (B1671623), an anticonvulsant of the hydantoin (B18101) class, has been utilized in the management of epilepsy. As a chiral molecule, it exists as two stereoisomers, (+)-(S)-Ethotoin and (-)-(R)-Ethotoin. While the racemic mixture has been studied, a detailed understanding of the specific biological contributions of each enantiomer is crucial for advancing drug development and optimizing therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the stereoisomerism of Ethotoin, with a particular focus on the (-)-Ethotoin enantiomer. It summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes key concepts through signaling pathway and workflow diagrams. It is important to note that while pharmacokinetic data for the individual enantiomers are available, a significant gap exists in the public domain regarding the specific anticonvulsant activity and ion channel modulation of this compound.

Introduction to Ethotoin and its Stereoisomerism

Ethotoin, chemically known as 3-ethyl-5-phenylimidazolidine-2,4-dione, is a hydantoin derivative that has been used as an anticonvulsant medication.[1] Its mechanism of action is believed to be similar to that of phenytoin, primarily involving the modulation of voltage-gated sodium and calcium channels in neurons.[2][3] This action stabilizes neuronal membranes and prevents the spread of seizure activity.[3]

Ethotoin possesses a chiral center at the 5-position of the hydantoin ring, leading to the existence of two enantiomers: (+)-(S)-Ethotoin and (-)-(R)-Ethotoin. Commercially available Ethotoin is a racemic mixture of these two stereoisomers. Understanding the distinct pharmacological and pharmacokinetic properties of each enantiomer is essential for a complete characterization of the drug's effects.

Quantitative Data

While data on the specific biological activity of this compound is limited, a study on the enantioselective pharmacokinetics of racemic Ethotoin in humans provides valuable quantitative insights into the disposition of the individual stereoisomers.

Table 1: Enantioselective Pharmacokinetics of Ethotoin in Humans Following a Single Oral Dose of the Racemate

| Parameter | (-)-(R)-Ethotoin | (+)-(S)-Ethotoin |

| Cmax (µg/mL) | Data not explicitly provided, but noted to be lower than (+)-(S)-Ethotoin | Significantly greater than (-)-(R)-Ethotoin |

| AUC₀-∞ (µg·h/mL) | Ratio of mean AUC₀-∞ values ((+)-(S)/(-)-(R)) was 0.88 | Significantly greater than (-)-(R)-Ethotoin |

| Elimination Half-life (t½) (hours) | 12.35 ± 5.15 | 12.28 ± 5.34 |

Data sourced from Hooper et al. (1992).[4]

Biological Activity and Mechanism of Action

The anticonvulsant activity of racemic Ethotoin is attributed to its ability to stabilize neuronal membranes.[2] This is primarily achieved through the modulation of voltage-gated sodium channels, prolonging their inactive state and thereby reducing the rapid, repetitive firing of neurons that characterizes seizures.[2] Additionally, Ethotoin is thought to influence calcium ion channels, further contributing to its anticonvulsant effect.[3]

Signaling Pathway: Proposed Mechanism of Action of Ethotoin

References

- 1. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anticonvulsant potencies of the enantiomers of the neurosteroids androsterone and etiocholanolone exceed those of the natural forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective inhibition of neuronal sodium channels by local anesthetics. Evidence for two sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective analysis of the enantiomers of ethotoin in human serum using chiral stationary phase liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Ethotoin: A Technical Overview for Researchers

An In-depth Guide to the History, Preclinical & Clinical Evaluation, and Mechanism of Action of an Early Antiepileptic Agent

Introduction

Ethotoin (B1671623), chemically known as 3-ethyl-5-phenylhydantoin, is a first-generation antiepileptic drug (AED) belonging to the hydantoin (B18101) class, which also includes the more widely known phenytoin (B1677684). First introduced in the 1950s, ethotoin represented an early effort in the development of targeted therapies for the management of epilepsy. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, preclinical and clinical evaluation, and mechanism of action of ethotoin, with a focus on quantitative data and detailed experimental methodologies to serve as a resource for researchers, scientists, and drug development professionals.

Discovery and Historical Development

Ethotoin was developed and brought to market by Abbott Laboratories.[1][2] It received FDA approval in 1957 under the brand name Peganone for the treatment of tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[3][4] The development of ethotoin was part of a broader effort to identify and synthesize derivatives of hydantoin with anticonvulsant properties, following the successful introduction of phenytoin. While it demonstrated efficacy, ethotoin was generally considered to be less potent than phenytoin but was associated with a different side effect profile, notably a lower incidence of gingival hyperplasia and hirsutism.[5] However, due to a combination of lower product demand and manufacturing complexities, its use has significantly declined over the years, and it is no longer widely available.[3]

Synthesis of Ethotoin (3-ethyl-5-phenylhydantoin)

The synthesis of ethotoin, a derivative of hydantoin, can be achieved through a multi-step chemical process. A common synthetic route involves the Bucherer-Bergs reaction to form the hydantoin ring, followed by alkylation.

Experimental Protocol: Synthesis of 5-ethyl-5-phenyl-hydantoin

A detailed experimental protocol for a similar hydantoin synthesis is described as follows: A solution of 26.8 g (0.2 mol) of propiophenone, 80 g (0.8 mol) of ammonium (B1175870) carbonate dissolved in 300 ml of water, and 28 g (0.4 mol) of potassium cyanide in 300 ml of ethanol (B145695) is heated under reflux for 8 hours while stirring.[6] The solution is then cooled in an ice-salt mixture, causing the hydantoin product to precipitate.[6] The resulting precipitate is collected by filtration and washed with water to yield 5-ethyl-5-phenyl-hydantoin.[6]

To synthesize ethotoin (3-ethyl-5-phenylhydantoin), an additional alkylation step is required to add the ethyl group at the N-3 position of the hydantoin ring. This can be achieved by reacting the 5-phenylhydantoin (B13835) intermediate with an ethylating agent, such as ethyl iodide, in the presence of a base.[7]

Figure 1: Synthetic pathway for Ethotoin.

Preclinical Pharmacology

The anticonvulsant activity of ethotoin was established in various preclinical animal models of epilepsy. These models are crucial for determining the efficacy and potential clinical utility of a new chemical entity.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The test involves inducing a seizure through corneal or auricular electrical stimulation.

Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats are used for the assay.[3] An alternating current (60 Hz, 50 mA for mice, 150 mA for rats) is delivered for 0.2 seconds via corneal electrodes after the application of a topical anesthetic and saline to improve conductivity.[3] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[3] The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is determined as the ED50.[3]

| Drug | Animal Model | ED50 (mg/kg) |

| Phenytoin | Mouse (MES) | 9.81[11] |

| Phenytoin | Rat (MES) | 16.9[11] |

Table 1: ED50 Values for Phenytoin in the Maximal Electroshock Seizure (MES) Model.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The pentylenetetrazol (PTZ) seizure model is used to screen for drugs effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic and tonic seizures.

Mice are administered the test compound intraperitoneally.[12] After a set pretreatment time, a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) is administered.[12] The animals are then observed for a defined period (e.g., 30 minutes) for the latency to and duration of myoclonic jerks, generalized clonus, and tonic-clonic seizures, as well as mortality.[12]

The Peganone® package insert notes that ethotoin was effective to a lesser extent against pentylenetetrazol-induced seizures.[4][8][9][10] This suggests a narrower spectrum of activity compared to its efficacy in the MES model, a characteristic shared with phenytoin.

Clinical Efficacy and Safety

Ethotoin was indicated for the control of tonic-clonic and complex partial seizures.[3][4] Clinical experience and a limited number of studies have provided insights into its efficacy and safety profile.

Clinical Efficacy

A retrospective study by Biton et al. (1990) evaluated the efficacy of ethotoin as an adjunctive therapy in 46 patients with intractable epilepsy.[13] The study provides some of the most detailed publicly available data on the clinical efficacy of ethotoin.

The records of 46 patients (24 women and 22 men, aged 17-51 years) with intractable seizures who were treated with ethotoin as an add-on therapy were reviewed.[13] The mean follow-up period was 10.6 months.[13] Seizure frequency was compared before and after the initiation of ethotoin treatment.[13]

The results of this study are summarized in the table below:

| Seizure Type | Efficacy Endpoint | 1 Month Post-Treatment | Last 3 Months of Follow-up |

| Overall Seizures | >50% reduction in frequency | ~51% of patients[13] | ~25% of patients[13] |

| Tonic Seizures | >50% reduction in frequency | 60% of patients[13] | 35% of patients[13] |

Table 2: Efficacy of Adjunctive Ethotoin in Intractable Epilepsy (Biton et al., 1990).

These findings suggest that ethotoin can be effective in reducing seizure frequency, particularly for tonic seizures, in patients with difficult-to-treat epilepsy.[13] However, the efficacy appeared to wane over time in a portion of the patients.[13] It is important to note that this was a retrospective study and not a placebo-controlled trial.

Dosing and Administration

The recommended initial adult dosage of ethotoin was 1 gram or less per day, administered in 4 to 6 divided doses.[4] The usual adult maintenance dose ranged from 2 to 3 grams daily.[4] For pediatric patients, the initial dose was not to exceed 750 mg daily, with a usual maintenance dose of 500 mg to 1 gram daily.[4]

Safety and Tolerability

The side effect profile of ethotoin is generally considered to be milder than that of phenytoin. Commonly reported adverse events include ataxia, visual disturbances, rash, and gastrointestinal issues.[3] Nausea and vomiting can be minimized by taking the medication with food. Rare but serious side effects associated with hydantoin compounds, including ethotoin, include blood dyscrasias and systemic lupus erythematosus.[10] As with other antiepileptic drugs, there is an increased risk of suicidal thoughts or behavior.

Mechanism of Action

The mechanism of action of ethotoin is believed to be very similar to that of phenytoin.[4][8][10] It exerts its anticonvulsant effect by stabilizing neuronal membranes and preventing the spread of seizure activity.[4][8][10]

Modulation of Voltage-Gated Sodium Channels

The primary molecular target of hydantoins is the voltage-gated sodium channel. By binding to the channel, ethotoin is thought to prolong its inactivated state, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of epileptic seizures. This action limits the propagation of abnormal electrical discharges in the brain without causing general central nervous system depression.[4][8][10]

Figure 2: Proposed mechanism of action of Ethotoin.

While direct patch-clamp studies specifically investigating ethotoin's effect on sodium channels are scarce in recent literature, extensive research on phenytoin has elucidated this mechanism. Phenytoin has been shown to exhibit a use-dependent block of sodium channels, meaning its blocking effect is more pronounced at higher frequencies of neuronal firing, making it selectively target the hyperexcitable neurons involved in seizures.[7]

Conclusion

Ethotoin holds a significant place in the history of antiepileptic drug development as an early hydantoin derivative that offered an alternative to existing therapies. While its clinical use has diminished, a review of its discovery, synthesis, and pharmacological profile provides valuable insights for researchers in the field of epilepsy and anticonvulsant drug discovery. The data, though limited by modern standards, demonstrates a clear, albeit modest, efficacy, particularly for tonic-clonic and complex partial seizures. Its mechanism of action, centered on the modulation of voltage-gated sodium channels, remains a cornerstone of antiepileptic therapy. This technical guide serves as a repository of the key scientific and historical information on ethotoin, providing a foundation for further research and a historical perspective on the evolution of epilepsy treatment.

References

- 1. Electrophysiological Analysis of Voltage-Gated Ion Channel Modulation by General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of antiepileptic drugs in the adjunctive treatment of refractory partial-onset seizures: Meta-analysis of pivotal trials - Analysis Group [analysisgroup.com]

- 3. benchchem.com [benchchem.com]

- 4. Comparative efficacy and tolerability of anti-epileptic drugs for refractory focal epilepsy: systematic review and network meta-analysis reveals the need for long term comparator trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. farm.ucl.ac.be [farm.ucl.ac.be]

- 7. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. mdpi.com [mdpi.com]

- 11. brieflands.com [brieflands.com]

- 12. Adjunctive therapy for intractable epilepsy with ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

(-)-Ethotoin CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (-)-Ethotoin, the levorotatory enantiomer of the anticonvulsant drug Ethotoin. While the racemic mixture is more commonly referenced, this document focuses on the specific chemical identifiers, properties, and potential stereoselective pharmacological activities of the (-)-enantiomer. This guide includes a compilation of chemical and physical data, detailed hypothetical experimental protocols for its synthesis and pharmacological evaluation, and a visualization of its mechanism of action. The information is intended to support research and development efforts in the field of neurology and medicinal chemistry.

Chemical Identifiers and Physical Properties

While the CAS number 86-35-1 is assigned to the racemic mixture (±)-Ethotoin, a specific CAS number for the (-)-enantiomer is not consistently reported in publicly accessible databases. However, scientific literature indicates that the levorotatory enantiomer of Ethotoin is the (R)-enantiomer. For the purpose of this guide, this compound will be referred to as (R)-(-)-Ethotoin.

Table 1: Chemical Identifiers for Ethotoin

| Identifier | Value | Citation |

| Compound Name | This compound / (R)-(-)-Ethotoin | |

| CAS Number (Racemate) | 86-35-1 | |

| IUPAC Name | (5R)-3-ethyl-5-phenylimidazolidine-2,4-dione | |

| Chemical Formula | C₁₁H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 204.23 g/mol | [1][2] |

| Canonical SMILES | CCN1C(=O)--INVALID-LINK--C2=CC=CC=C2 | |

| InChI Key | SZQIFWWUIBRPBZ-GFCCVEGCSA-N |

Table 2: Physicochemical Properties of Racemic Ethotoin

| Property | Value | Citation |

| Melting Point | 94 °C | |

| Solubility | Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, and dilute aqueous solutions of alkali hydroxides. | |

| logP | 1.29 |

Synthesis and Chiral Separation

The synthesis of racemic Ethotoin is well-established. A common method involves the reaction of benzaldehyde (B42025) with an cyanide source and ammonium (B1175870) carbonate to form 5-phenylhydantoin, followed by N-alkylation with an ethylating agent. To obtain the specific (-)-enantiomer, a stereoselective synthesis or a chiral resolution of the racemate is necessary.

Hypothetical Experimental Protocol: Stereoselective Synthesis of (R)-(-)-Ethotoin

This protocol is a representative method based on established principles of asymmetric synthesis.

-

Chiral Auxiliary Attachment: React (R)-phenylglycine with a suitable protecting group (e.g., Boc anhydride) to protect the amine.

-

Cyclization: Activate the carboxylic acid of the protected (R)-phenylglycine (e.g., using carbonyldiimidazole) and react it with ethylamine (B1201723) to form the corresponding amide. Subsequent treatment with a dehydrating agent (e.g., trifluoroacetic anhydride) would induce cyclization to form the N-ethyl hydantoin (B18101) ring, preserving the stereochemistry at the C5 position.

-

Deprotection: Remove the protecting group from the hydantoin nitrogen to yield (R)-(-)-Ethotoin.

-

Purification: Purify the final product by column chromatography on silica (B1680970) gel, followed by recrystallization.

-

Chiral Purity Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation of Ethotoin Enantiomers

This protocol outlines a general procedure for the analytical separation of Ethotoin enantiomers.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, with a small percentage of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Procedure:

-

Dissolve a small amount of racemic Ethotoin in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution profile and determine the retention times of the two enantiomers.

-

Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5).

-

Pharmacological Activity and Mechanism of Action

Ethotoin is an anticonvulsant drug that is believed to exert its effects through the modulation of voltage-gated sodium channels in neurons. By stabilizing the inactivated state of these channels, it reduces the repetitive firing of action potentials that is characteristic of seizure activity. While the pharmacology of the racemate is documented, studies on the individual enantiomers are less common. It is hypothesized that one enantiomer may exhibit greater potency or a different side-effect profile.

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of action of this compound on a presynaptic neuron.

Experimental Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes a method to assess the effect of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

-

Cell Culture: Culture HEK293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., NaV1.1, NaV1.2, or NaV1.6) under standard conditions.

-

Electrophysiology Setup: A patch-clamp amplifier, data acquisition system, and microscope.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

-

Procedure:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell membrane potential at -100 mV.

-

Elicit sodium currents by applying a depolarizing voltage step (e.g., to -10 mV for 20 ms).

-

Record baseline sodium currents in the external solution.

-

Perfuse the cell with the external solution containing various concentrations of (R)-(-)-Ethotoin.

-

Record sodium currents at each concentration to determine the dose-dependent block.

-

To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 10 Hz) in the absence and presence of the compound.

-

-

Data Analysis:

-

Calculate the percentage of current inhibition at each concentration to determine the IC₅₀ value.

-

Analyze the reduction in current amplitude during the pulse train to quantify use-dependent block.

-

Experimental Workflows

Drug Development and Evaluation Workflow

Caption: A typical workflow for the synthesis and evaluation of this compound.

Conclusion

This technical guide consolidates available information on this compound and provides a framework for its further investigation. The provided hypothetical experimental protocols offer a starting point for researchers interested in the stereoselective synthesis and pharmacological characterization of this specific enantiomer. A deeper understanding of the individual enantiomers of Ethotoin could lead to the development of more potent and safer anticonvulsant therapies. Further research is warranted to isolate and definitively characterize (R)-(-)-Ethotoin and to explore its therapeutic potential in comparison to the racemic mixture and its dextrorotatory counterpart.

References

Synonyms for (-)-Ethotoin in scientific literature (e.g., Peganone)

An In-depth Technical Guide to (-)-Ethotoin and its Synonyms for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the levorotatory stereoisomer of the anticonvulsant drug ethotoin (B1671623), is a member of the hydantoin (B18101) class of antiepileptic agents. While the racemic mixture has been marketed under the trade name Peganone, a comprehensive understanding of the individual enantiomers is crucial for modern drug development and precision medicine. This technical guide provides a detailed overview of the synonyms, quantitative data, and scientific understanding of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Synonyms and Chemical Identity

This compound is chemically designated as (R)-3-ethyl-5-phenylimidazolidine-2,4-dione. A clear understanding of its nomenclature is vital to navigating the scientific literature.

| Synonym Type | Synonym | Notes |

| Stereoisomer-Specific Name | This compound | Denotes the levorotatory enantiomer. |

| (R)-Ethotoin | Specifies the absolute configuration at the chiral center. | |

| (R)-3-Ethyl-5-phenylhydantoin | IUPAC-based name for the (R)-enantiomer. | |

| Racemic Mixture Names | Ethotoin | Common name for the racemic mixture.[1][2][3][4][5] |

| Peganone | A common trade name for racemic ethotoin.[2][5][6][7] | |

| (±)-Ethotoin | Indicates the racemic nature of the compound. | |

| Chemical Names (Racemate) | 3-Ethyl-5-phenyl-2,4-imidazolidinedione | A systematic chemical name.[6] |

| 3-Ethyl-5-phenylhydantoin | A widely used chemical name. | |

| Other Identifiers (Racemate) | CAS Registry Number: 86-35-1 | For the racemic mixture. |

| DrugBank Accession Number: DB00754 | For the racemic mixture. |

Quantitative Pharmacokinetic Data

The stereochemistry of ethotoin plays a role in its pharmacokinetic profile. The following table summarizes key pharmacokinetic parameters for both the (-) and (+) enantiomers following oral administration of racemic ethotoin.

| Parameter | (-)-(R)-Ethotoin | (+)-(S)-Ethotoin | Unit | Reference |

| Cmax (Peak Plasma Concentration) | Lower than (+)-(S)-Ethotoin | Significantly greater than (-)-(R)-Ethotoin | µg/mL | [8] |

| AUC₀-∞ (Area Under the Curve) | Lower than (+)-(S)-Ethotoin | Higher than (-)-(R)-Ethotoin (Ratio of mean AUC values: 0.88) | µg·h/mL | [8] |

| Elimination Half-Life (t½) | 12.35 ± 5.15 | 12.28 ± 5.34 | hours | [8] |

Mechanism of Action

The anticonvulsant effect of ethotoin is primarily attributed to its ability to stabilize neuronal membranes and suppress the rapid and repetitive firing of neurons, a hallmark of epileptic seizures.[3][9] This is achieved through the modulation of voltage-gated ion channels.

Interaction with Voltage-Gated Sodium Channels

Similar to other hydantoin anticonvulsants like phenytoin, ethotoin exerts its effect by acting on voltage-gated sodium channels.[9] It is believed to prolong the inactive state of these channels following an action potential.[9] This action reduces the number of available channels ready to open, thereby dampening the high-frequency neuronal firing that characterizes a seizure.

Interaction with T-Type Calcium Channels

In addition to its effects on sodium channels, evidence suggests that ethotoin may also modulate the activity of T-type calcium channels.[10] These channels are involved in the generation of rhythmic burst firing of neurons, particularly in the thalamus, which is implicated in certain types of seizures. By inhibiting these channels, ethotoin can further contribute to the suppression of seizure activity.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound at the neuronal membrane.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific research. Below are summaries of methodologies used for the analysis and synthesis of ethotoin.

Chiral Separation of Ethotoin Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for separating and quantifying the enantiomers of ethotoin.

-

Objective: To separate and quantify (-)-(R)-Ethotoin and (+)-(S)-Ethotoin in biological matrices.

-

General Methodology: A chiral HPLC column is used to differentially retain the two enantiomers, allowing for their separation. The concentration of each enantiomer is then determined using a suitable detector, typically UV or mass spectrometry.

-

Key Parameters (based on typical chiral separations):

-

Chiral Stationary Phase: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are commonly used for their broad enantioselectivity.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is often employed for normal-phase chromatography. For reversed-phase, a buffered aqueous solution with an organic modifier like acetonitrile (B52724) is used. Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds) may be used to improve peak shape and resolution.

-

Detection: UV detection is suitable if the compound has a chromophore. Mass spectrometry (LC-MS) provides higher sensitivity and selectivity.

-

-

Workflow:

-

Sample Preparation: Extraction of ethotoin from the biological matrix (e.g., plasma) using liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: Injection of the extracted sample onto the equilibrated chiral HPLC column.

-

Detection and Quantification: Monitoring the column effluent with the detector and integrating the peak areas for each enantiomer. A calibration curve is used to determine the concentration of each enantiomer.

-

Caption: General workflow for chiral HPLC analysis.

Stereoselective Synthesis of this compound

The synthesis of a single enantiomer of a chiral drug requires a stereoselective or stereospecific synthetic route. While the synthesis of racemic ethotoin is well-established, obtaining enantiomerically pure this compound typically involves one of the following strategies:

-

Chiral Resolution: This involves the separation of a racemic mixture of ethotoin or a synthetic precursor. This can be achieved by:

-

Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

-

Enzymatic Resolution: Using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

-

Preparative Chiral Chromatography: Using a larger-scale chiral HPLC or supercritical fluid chromatography (SFC) to separate the enantiomers.

-

-

Asymmetric Synthesis: This approach involves creating the desired stereocenter in a controlled manner. For this compound, this could involve:

-

Chiral Auxiliary: Attaching a chiral auxiliary to a prochiral precursor to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a subsequent step.

-

Chiral Catalyst: Using a chiral catalyst to favor the formation of the (R)-enantiomer.

-

A plausible, though not explicitly detailed in the search results, synthetic approach for racemic ethotoin involves the reaction of 5-phenylhydantoin (B13835) with an ethylating agent.

Conclusion

A thorough understanding of the distinct properties of this compound is paramount for advancing research and development in the field of antiepileptic drugs. This guide provides a foundational resource for scientists and clinicians by consolidating information on its synonyms, quantitative pharmacokinetics, and mechanism of action. The provided diagrams and summarized protocols offer a framework for further investigation into this specific stereoisomer. As the pharmaceutical landscape continues to move towards stereochemically pure drugs, a detailed characterization of individual enantiomers like this compound will be increasingly critical for the development of safer and more effective therapies.

References

- 1. drugs.com [drugs.com]

- 2. PEGANONE® 250 mg Tablets(ethotoin tablets, USP) Rx Only [dailymed.nlm.nih.gov]

- 3. Ethotoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cureepilepsy.org [cureepilepsy.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. drugs.com [drugs.com]

- 8. Enantioselective pharmacokinetics of ethotoin in humans following single oral doses of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Ethotoin? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability Characteristics of (-)-Ethotoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of (-)-Ethotoin. Due to the limited availability of extensive public data specifically for this compound, this guide also draws upon established methodologies and data from the structurally similar compound, Phenytoin, to illustrate key concepts and experimental protocols relevant to the stability assessment of hydantoin-based anticonvulsants.

Introduction to this compound

This compound is a hydantoin-derivative anticonvulsant used in the management of seizures.[1][2] Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability, which influence its formulation, bioavailability, and shelf-life. Understanding these characteristics is paramount for drug development professionals.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption.

2.1. Qualitative and Quantitative Solubility Data

This compound exhibits varied solubility in different solvents. It is described as sparingly soluble in cold water but more soluble in hot water.[2] It is freely soluble in organic solvents such as alcohol, ether, and benzene, as well as in dilute aqueous solutions of alkali hydroxides.[2] A quantitative value for its aqueous solubility has been reported as 5280 mg/L.[2]

Table 1: Solubility of this compound in Various Solvents

| Solvent System | Solubility Description | Quantitative Value (mg/L) |

| Cold Water | Sparingly soluble | Not specified |

| Hot Water | More soluble | Not specified |

| Water | - | 5280[2] |

| Alcohol | Freely soluble | Not specified |

| Ether | Freely soluble | Not specified |

| Benzene | Freely soluble | Not specified |

| Dilute Aqueous Alkali Hydroxides | Freely soluble | Not specified |

| Dimethyl Sulfoxide (DMSO) | Soluble | 41,000[3] |

2.2. Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound like this compound is the shake-flask method.

Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation of Solvent Media: Prepare a series of desired solvent systems (e.g., purified water, phosphate (B84403) buffers of varying pH, organic solvents).

-

Sample Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific solvent medium.

-